molecular formula C13H10BrFS B7857727 (3-Bromobenzyl)(4-fluorophenyl)sulfane

(3-Bromobenzyl)(4-fluorophenyl)sulfane

Cat. No.: B7857727
M. Wt: 297.19 g/mol
InChI Key: YQANFXWDDVTHHT-UHFFFAOYSA-N
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Description

(3-Bromobenzyl)(4-fluorophenyl)sulfane is a useful research compound. Its molecular formula is C13H10BrFS and its molecular weight is 297.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-[(4-fluorophenyl)sulfanylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFS/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQANFXWDDVTHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3-Bromobenzyl)(4-fluorophenyl)sulfane CAS 1443304-45-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (3-Bromobenzyl)(4-fluorophenyl)sulfane

Executive Summary: The Dual-Functional Scaffold

This compound (CAS 1443304-45-7) is a specialized organosulfur building block designed for high-precision medicinal chemistry and materials science. Its structural architecture combines three critical pharmacophoric elements: a thioether linker providing conformational flexibility, a 3-bromophenyl moiety serving as a reactive handle for cross-coupling, and a 4-fluorophenyl group to modulate lipophilicity and metabolic stability.

This guide outlines the physicochemical profile, synthetic pathways, and functionalization logic for researchers utilizing this compound in drug discovery (specifically kinase inhibitors and GPCR ligands) and advanced organic synthesis.

Chemical Identity & Physicochemical Profile

PropertySpecification
CAS Number 1443304-45-7
IUPAC Name 1-((3-Bromobenzyl)thio)-4-fluorobenzene
Molecular Formula C₁₃H₁₀BrFS
Molecular Weight 297.19 g/mol
SMILES Fc1ccc(SCc2cccc(Br)c2)cc1
Appearance White to off-white crystalline solid (typically) or viscous oil
Predicted LogP ~4.8 (Highly Lipophilic)
Solubility Soluble in DMSO, DCM, Chloroform; Insoluble in Water

Structural Analysis: The molecule consists of two aromatic domains linked by a methylene-sulfide bridge. The meta-positioning of the bromine atom on the benzyl ring prevents steric hindrance during downstream catalysis, while the para-fluorine on the phenyl ring protects against P450-mediated oxidation at the susceptible 4-position.

Synthetic Methodologies

The most robust synthesis relies on a nucleophilic substitution (


) strategy. This protocol is preferred over metal-catalyzed C-S coupling due to milder conditions and higher atom economy.
Protocol: Thioether Formation via S_N2 Alkylation

Reagents:

  • Nucleophile: 4-Fluorothiophenol (1.0 equiv)

  • Electrophile: 3-Bromobenzyl bromide (1.0 equiv)

  • Base: Potassium Carbonate (

    
    , 2.0 equiv) or Cesium Carbonate (
    
    
    
    )
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with 4-fluorothiophenol and anhydrous ACN under

    
     atmosphere.
    
  • Deprotonation: Add

    
     in one portion. Stir at ambient temperature for 15 minutes to generate the thiolate anion.
    
  • Alkylation: Add 3-bromobenzyl bromide dropwise (dissolved in minimal ACN) to control the exotherm.

  • Reaction: Stir at 60°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the thiol.

  • Workup: Quench with water. Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (

    
    , 100% Hexanes 
    
    
    
    5% EtOAc/Hexanes).

Critical Control Point: Ensure the benzyl bromide is free of benzyl alcohol impurities, as these will not react under basic conditions without activation (e.g., mesylation).

SynthesisWorkflow cluster_inputs Reagents Thiol 4-Fluorothiophenol Process Base-Mediated Alkylation (SN2) (K2CO3, ACN, 60°C) Thiol->Process Bromide 3-Bromobenzyl Bromide Bromide->Process Product Target Sulfide (CAS 1443304-45-7) Process->Product >90% Yield

Figure 1: Convergent synthesis of this compound via nucleophilic substitution.

Functionalization & Reactivity Logic

The utility of CAS 1443304-45-7 lies in its orthogonal reactivity. The sulfide bridge is stable to basic cross-coupling conditions, allowing the bromine handle to be derivatized first.

A. Palladium-Catalyzed Cross-Coupling (The Bromide Handle)

The meta-bromo group allows for the introduction of biaryl systems or heteroaryl motifs.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to extend the carbon skeleton.

  • Buchwald-Hartwig: Amination to introduce nitrogen-containing pharmacophores (piperazines, morpholines).

B. Sulfur Oxidation (The Linker)

The sulfide can be selectively oxidized to the sulfoxide (chiral center potential) or sulfone (strong electron-withdrawing linker).

  • Reagent:

    
    -CPBA (1.0 equiv for Sulfoxide, 2.5 equiv for Sulfone) or Oxone®.
    
C. Spectroscopic Validation (Expected Signals)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       ~4.10 ppm (s, 2H, 
      
      
      
      ): Diagnostic singlet.
    • 
       ~6.90–7.50 ppm (m, 8H, Aromatic): Look for the specific coupling patterns of the 4-F-phenyl (AA'BB' system) and 3-Br-benzyl (ABCD system).
      
  • ¹³C NMR:

    • Look for the doublet splitting in carbon signals on the fluorinated ring due to

      
       coupling (
      
      
      
      for ipso-C).

Functionalization cluster_Pd Pd-Catalysis (C-C/C-N Bond) cluster_Ox Linker Modification Core Core Scaffold This compound Suzuki Suzuki Coupling (Biaryl Formation) Core->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (Amination) Core->Buchwald HNR2 Pd2(dba)3 Sulfone Oxidation to Sulfone (m-CPBA) Core->Sulfone Oxidation

Figure 2: Divergent functionalization pathways for library generation.

Handling & Safety (SDS Summary)

While specific toxicological data for this CAS may be limited, standard protocols for benzyl halides and aryl sulfides apply.

  • Hazard Statements (GHS):

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Sulfides are prone to slow oxidation in air over long periods.

  • Disposal: Collect as halogenated organic waste. Do not release into drains due to high aquatic toxicity potential of organosulfur/halogenated compounds.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 1443304-45-7. Retrieved from .

  • Sigma-Aldrich. (2024). Safety Data Sheet for Benzyl Sulfide Derivatives. Retrieved from .[5]

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

Sources

Electronic Properties of Bromine and Fluorine Substituted Thioethers: A Guide to Bioisosteres and Halogen Bonding

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of Bromine and Fluorine Substituted Thioethers Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Halogen Divergence

In medicinal chemistry, the introduction of halogen atoms into thioether (


) scaffolds is rarely a monolithic strategy. It represents a bifurcation in design philosophy. Fluorine substitution, particularly in the form of the trifluoromethylthio group (

), is primarily a tool for modulating global physicochemical properties —specifically lipophilicity and metabolic stability. In contrast, bromine substitution is almost exclusively utilized to engineer specific molecular recognition events via halogen bonding (XB).

This guide dissects the electronic underpinnings of these two distinct approaches, providing the causal logic required to deploy them effectively in lead optimization.

The Fluorine Effect: The Trifluoromethylthio ( ) Motif

The


 group is often termed a "super-lipophilic" bioisostere. Unlike the trifluoromethoxy (

) group, where oxygen’s resonance donation (

) mitigates the inductive withdrawal (

), the sulfur atom in

exhibits different orbital overlap, resulting in distinct electronic behaviors.
Electronic and Physicochemical Parameters

The


 group is one of the most lipophilic substituents available to medicinal chemists, surpassing both 

and

.

Table 1: Comparative Electronic and Physicochemical Parameters

SubstituentHammett

(Para)
Hammett

(Meta)
Hansch Lipophilicity (

)
Field Effect (

)
Resonance (

)

0.50 0.40 1.44 0.38 0.12

0.350.381.040.41-0.06

0.540.430.880.380.16

0.000.150.610.20-0.20

0.230.390.860.45-0.22

Data compiled from Hansch et al. and standard physical organic chemistry references.

Key Insight: The Hansch


 value of 

for

indicates a massive increase in lipophilicity. This is driven by the diffuse electron cloud of sulfur combined with the high fluorination. This makes

an ideal candidate for crossing the Blood-Brain Barrier (BBB), provided the molecular weight remains compliant.
Conformational Dynamics: The Generalized Anomeric Effect

In


-fluoro thioethers (e.g., 

or

), the conformation is governed by the Generalized Anomeric Effect (often conflated with the Gauche Effect).
  • Mechanism: There is a stabilizing hyperconjugative interaction between the lone pair of the sulfur atom (

    
    ) and the antibonding orbital of the C-F bond (
    
    
    
    ).[1]
  • Consequence: This locks the C-S bond into a specific conformation orthogonal to the fluorine, affecting the ligand's 3D shape within a binding pocket. Unlike alkyl chains which possess entropic freedom, fluorinated thioethers are often conformationally biased.

Metabolic Stability

The


 bond is metabolically inert. However, the sulfur atom remains a "soft spot" for oxidation.
  • Oxidative Desulfurization: While

    
     prevents 
    
    
    
    -hydroxylation (due to the lack of
    
    
    -hydrogens), the sulfur itself can still be oxidized to the sulfoxide (
    
    
    ) and sulfone (
    
    
    ) by cytochrome P450 enzymes.
  • Bioisosteric Advantage: The electron-withdrawing nature of

    
     reduces the electron density on Sulfur compared to a methyl group (
    
    
    
    ), thereby slowing the rate of S-oxidation relative to non-fluorinated thioethers.

The Bromine Effect: Halogen Bonding (XB)

While fluorine is "hard" and non-polarizable, bromine is "soft" and highly polarizable. In thioether scaffolds, bromine is rarely placed on the


-carbon (e.g., 

-bromo thioethers are highly reactive alkylating agents and potential toxins). Instead, Bromine is employed as an aryl substituent (

) to exploit the Sigma-Hole .
The Sigma-Hole ( -hole)

The sigma-hole is a region of positive electrostatic potential on the extension of the


 bond, opposite the covalent bond.
  • Origin: The electron density in the bromine atom is anisotropic.[2] The

    
     orbital forms the covalent bond, leaving a depletion of electron density on the outer face.
    
  • Interaction: This positive "cap" interacts attractively with Lewis bases (nucleophiles) such as backbone carbonyl oxygen atoms, nitrogen in histidine, or sulfur in cysteine/methionine within the protein target.

Directionality and Strength

Unlike hydrogen bonds (HB), which can be somewhat flexible, Halogen Bonds are strictly linear.

  • Angle: The

    
     angle approaches 
    
    
    
    .[3]
  • Thioether Context: The thioether linkage (

    
    ) provides a specific "kink" angle (
    
    
    
    ), positioning the aryl-bromide vector to reach deep pockets that linear linkers (like alkynes) might miss.

Decision Framework & Visualization

The following diagram illustrates the decision logic for selecting between Fluorine and Bromine modifications on a thioether scaffold.

ThioetherDesign Start Thioether Lead Optimization (R-S-R') Goal_Lipophilicity Goal: Modulate ADME/Lipophilicity Start->Goal_Lipophilicity Low Permeability Goal_Binding Goal: Enhance Potency/Selectivity Start->Goal_Binding Low Potency Fluorine_Sub Fluorine Substitution (-SCF3, -SCHF2) Goal_Lipophilicity->Fluorine_Sub Bromine_Sub Bromine Substitution (Ar-Br on Thioether) Goal_Binding->Bromine_Sub Electronic_Effect Electronic Effect: Strong EWG (σp = 0.50) Reduces S-Oxidation Potential Fluorine_Sub->Electronic_Effect Lipo_Effect Lipophilicity: High π (+1.44) Increases BBB Permeability Fluorine_Sub->Lipo_Effect Metabolic_Block Metabolic Block: Prevents α-hydroxylation Fluorine_Sub->Metabolic_Block Sigma_Hole Mechanism: Sigma-Hole (XB) Positive Potential Cap Bromine_Sub->Sigma_Hole Directionality Geometry: Strict 180° Vector (R-Br···O/N) Bromine_Sub->Directionality Specificity Outcome: Orthogonal Binding Vector Selectivity vs. Homologs Bromine_Sub->Specificity

Caption: Decision matrix for optimizing thioethers using Fluorine (ADME focus) vs. Bromine (Affinity focus).

Experimental Protocols

Protocol A: Synthesis of Aryl Trifluoromethyl Thioethers ( )

Methodology: Electrophilic Trifluoromethylthiolation using Billard’s Reagent. This method avoids the handling of toxic


 gas or unstable 

salts.

Reagents:

  • Substrate: Electron-rich Arene or Aryl Boronic Acid.

  • Reagent: Trifluoromethanesulfanylamide (Billard's Reagent).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Catalyst: Bronsted acid (TsOH) or Lewis Acid depending on substrate.

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under Argon, dissolve the aryl substrate (1.0 equiv) in anhydrous DCM (0.2 M).

  • Addition: Add Billard’s reagent (1.2 equiv).

  • Activation: Cool to 0°C. Add TsOH (10 mol%) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

  • Monitoring: Monitor via

    
     NMR. The appearance of a singlet around -42 ppm indicates product formation.
    
  • Workup: Quench with sat.

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography. Note:

    
     compounds are highly lipophilic and elute quickly.
    
Protocol B: Assessing Halogen Bonding (Crystallography Screen)

To validate if a Bromine-substituted thioether is engaging in a sigma-hole interaction:

  • Co-crystallization: Incubate the protein target with the brominated ligand.

  • Data Collection: Collect X-ray diffraction data (< 2.0 Å resolution recommended).

  • Geometric Analysis:

    • Measure the distance (

      
      ) between Br and the Lewis base (O/N).
      
    • Validation Criteria:

      
       must be less than the sum of the van der Waals radii (
      
      
      
      ).
    • Measure the angle (

      
      ) of 
      
      
      
      .
    • Validation Criteria:

      
       should be 
      
      
      
      .

Synthesis Workflow Diagram

The following Graphviz diagram details the nucleophilic introduction of the


 group, a common challenge in the lab.

SCF3_Synthesis Substrate Aryl Halide (Ar-I / Ar-Br) Coupling Cross-Coupling: Pd or Cu Catalyst High Temp Substrate->Coupling Reagents Reagents: TMS-CF3 (Ruppert-Prakash) + S8 (Sulfur source) + KF/AgF Intermediate Intermediate: [Ag-SCF3] or [Me4N][SCF3] Reagents->Intermediate In situ generation Intermediate->Coupling Transmetallation Product Product: Ar-SCF3 Coupling->Product Reductive Elimination

Caption: Strategy for Nucleophilic Trifluoromethylthiolation of Aryl Halides.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Politzer, P., Lane, P., Concha, M. C., Ma, Y., & Murray, J. S. (2007). An overview of halogen bonding. Journal of Molecular Modeling, 13(2), 305–311. Link

  • Leroux, F., Jeschke, P., & Schlosser, M. (2005).

    
    -Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews, 105(3), 827–856. Link
    
  • Tlili, A., & Billard, T. (2016). Formation of C–SCF3 Bonds through Direct Trifluoromethylthiolation. Angewandte Chemie International Edition, 55(39), 11692-11710. Link

  • Xu, X. H., Matsuzaki, K., & Shibata, N. (2015). Synthetic methods for compounds having CF3–S units on carbon: Carbon-trifluoromethylthiolation. Chemical Reviews, 115(2), 731-764. Link

Sources

An In-depth Technical Guide to (3-Bromobenzyl)(4-fluorophenyl)sulfane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromobenzyl)(4-fluorophenyl)sulfane is a halogenated aromatic sulfide. This class of organic compounds, characterized by a thioether linkage between two substituted aromatic rings, is of significant interest in medicinal chemistry and materials science. The presence of bromine and fluorine atoms can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the available technical data for this compound, with a focus on its chemical identity and safety profile to ensure its safe handling and application in a research and development setting.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented below. It is important to note that some of these properties may be predicted or derived from structurally similar compounds due to a lack of experimentally determined data.

PropertyValueSource
CAS Number 1443304-45-7[2]
Molecular Formula C₁₃H₁₀BrFSEstimated
Molecular Weight 297.19 g/mol Estimated
Appearance Not available-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Synthesis and Potential Applications

Synthetic Pathways

The synthesis of diaryl sulfides such as this compound can typically be achieved through nucleophilic substitution reactions. A common approach involves the reaction of a substituted thiophenol with a benzyl halide in the presence of a base. For the synthesis of the title compound, this would likely involve the reaction of 4-fluorothiophenol with 3-bromobenzyl bromide.

Alternatively, modern synthetic methods are exploring greener routes for the preparation of benzyl phenyl sulfides, such as the reaction of thioanisoles with benzyl alcohols over ionic liquids, which avoids the use of halogenated starting materials and harsh reagents[3]. The choice of synthetic route would depend on factors such as the availability of starting materials, desired yield, and scalability of the reaction.

Significance in Drug Discovery

Substituted benzyl phenyl sulfides are recognized as important scaffolds in drug discovery. They have been investigated for a range of biological activities, including their potential as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA)[4]. The structural motifs present in this compound, namely the halogenated phenyl rings, are common in many pharmacologically active compounds. Halogenation can enhance a molecule's binding affinity to target proteins and improve its pharmacokinetic profile. Therefore, this compound could serve as a valuable intermediate or building block in the synthesis of novel drug candidates.

Comprehensive Safety Data

The following safety information is derived from available safety data sheets (SDS) for compounds with the same CAS number. It is imperative that this compound is handled only by trained professionals in a well-ventilated laboratory setting, with appropriate personal protective equipment.

Hazard Identification

This compound is classified as a hazardous substance.

  • GHS Pictograms: Skull and crossbones, Corrosion, Health hazard, Exclamation mark

  • Signal Word: Danger

  • Hazard Statements:

    • Fatal if swallowed, in contact with skin or if inhaled.

    • Causes severe skin burns and eye damage.

    • May cause an allergic skin reaction.

    • May cause respiratory irritation.

  • Precautionary Statements:

    • Do not breathe dust/fume/gas/mist/vapors/spray.

    • Wash skin thoroughly after handling.

    • Do not eat, drink or smoke when using this product.

    • Use only outdoors or in a well-ventilated area.

    • Contaminated work clothing should not be allowed out of the workplace.

    • Wear protective gloves/ protective clothing/ eye protection/ face protection.

First-Aid Measures
  • General advice: Immediately remove any clothing contaminated with the product. In case of accident or if you feel unwell, seek medical advice immediately (show the label where possible).

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.

  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor/physician.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

Fire-Fighting Measures
  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific hazards arising from the chemical: In case of fire, hazardous decomposition products may be produced such as carbon oxides, sulfur oxides, hydrogen bromide gas, and hydrogen fluoride.

  • Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Handling and Storage
  • Precautions for safe handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place.

Experimental Workflow: Spill Response Protocol

The following diagram outlines the standard operating procedure for responding to a spill of this compound in a laboratory setting.

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) alert->ppe contain Contain Spill with Inert Absorbent Material ppe->contain neutralize Neutralize (if applicable and safe) contain->neutralize collect Carefully Collect Contaminated Material into a Sealed Container neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose document Document the Incident dispose->document

Caption: Workflow for handling a chemical spill.

Conclusion

This compound is a compound with potential applications in drug discovery and development. However, it is crucial to recognize its significant health hazards. Strict adherence to safety protocols is essential when handling this substance. This guide provides the foundational knowledge for its safe use in a research environment, emphasizing the importance of consulting the full Safety Data Sheet before commencing any experimental work.

References

  • J Antibiot (Tokyo). 2020 Feb;73(2):82-90. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus. [Link]

  • PubChem. Substance Record for SID 403443304. [Link]

  • ChemRxiv. A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Utilizing (3-Bromobenzyl)(4-fluorophenyl)sulfane as a Promising Scaffold for Novel MRSA Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for New Scaffolds Against Methicillin-Resistant Staphylococcus aureus (MRSA)

The relentless evolution of antibiotic resistance in pathogenic bacteria represents a critical threat to global public health. Methicillin-resistant Staphylococcus aureus (MRSA) is a leading cause of severe nosocomial and community-acquired infections, demonstrating resistance to a wide array of conventional antibiotics.[1] This resistance necessitates a continuous search for novel antibacterial agents that operate via new mechanisms of action or target different bacterial pathways. The development of compounds built around unique chemical scaffolds is a cornerstone of this effort, offering the potential to circumvent existing resistance mechanisms.

This document outlines the scientific rationale and provides detailed experimental protocols for the investigation of (3-Bromobenzyl)(4-fluorophenyl)sulfane as a foundational scaffold for the development of new anti-MRSA agents. This diaryl sulfide structure is posited as a promising starting point for medicinal chemistry campaigns based on the established antibacterial properties of related benzyl phenyl sulfide derivatives, which have been shown to exhibit potent activity against MRSA.[2] We will explore the synthesis of this scaffold, propose a likely mechanism of action, and detail the requisite protocols for its evaluation as a viable MRSA inhibitor.

Scientific Rationale: Why this compound?

The selection of the this compound scaffold is predicated on several key chemical and biological considerations:

  • Structural Precedent: Benzyl phenyl sulfide derivatives have been identified as a class of compounds with significant antibacterial activity against MRSA. Their mechanism is often attributed to the disruption of the bacterial cell membrane, a target that is less prone to the development of resistance compared to specific enzymatic pathways.[2]

  • Chemical Tractability: The sulfide linkage provides a robust yet synthetically accessible core. The presence of bromo and fluoro substituents on the aromatic rings offers distinct advantages:

    • The 3-bromo group on the benzyl ring serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, allowing for the exploration of a wide chemical space to optimize activity and pharmacokinetic properties.

    • The 4-fluoro substituent on the phenyl ring can enhance metabolic stability and improve membrane permeability, crucial attributes for effective drug candidates.

  • Lipophilicity and Membrane Interaction: The overall lipophilic character of the diaryl sulfide scaffold is conducive to interaction with and disruption of the bacterial cell membrane's lipid bilayer, a proposed mechanism of action.

Proposed Mechanism of Action: Bacterial Membrane Disruption

Based on studies of structurally related compounds, we hypothesize that derivatives of the this compound scaffold will exert their antibacterial effect by compromising the integrity of the MRSA cell membrane. This can lead to a cascade of lethal events, including the dissipation of the membrane potential, leakage of essential intracellular components, and ultimately, cell death.[2]

G cluster_0 Bacterial Cell Exterior cluster_1 MRSA Cell Membrane cluster_2 Bacterial Cytoplasm Compound This compound Derivative Membrane Lipid Bilayer Compound->Membrane Hydrophobic Interaction Disruption Membrane Disruption & Permeabilization Membrane->Disruption Integrity Loss Leakage Leakage of Ions & Metabolites (K+, ATP) Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of MRSA inhibition.

Experimental Protocols

This section provides detailed, self-validating protocols for the synthesis and evaluation of compounds derived from the this compound scaffold.

Protocol 1: Synthesis of this compound

This protocol describes a standard nucleophilic substitution reaction to form the core sulfide scaffold.

Materials:

  • 3-Bromobenzyl bromide

  • 4-Fluorothiophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-fluorothiophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 20 minutes to form the thiophenolate salt.

  • Add 3-bromobenzyl bromide (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G reagents 4-Fluorothiophenol + 3-Bromobenzyl bromide conditions K₂CO₃, DMF Room Temperature 4-6 hours reagents->conditions workup Aqueous Workup & Extraction (EtOAc) conditions->workup purification Column Chromatography workup->purification product Pure (3-Bromobenzyl) (4-fluorophenyl)sulfane purification->product

Caption: Synthetic workflow for the core scaffold.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium. This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • MRSA strain (e.g., ATCC 43300 or a clinical isolate)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution (in DMSO)

  • Vancomycin (positive control)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum by suspending several MRSA colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare serial two-fold dilutions of the test compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (Vancomycin), a negative control (no drug), and a sterility control (no bacteria).

  • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth). The result can be confirmed by reading the optical density at 600 nm.[4]

Protocol 3: Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of a compound over time.

Materials:

  • MRSA strain

  • CAMHB

  • Test compound

  • Sterile culture tubes

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Prepare a logarithmic phase culture of MRSA in CAMHB.

  • Dilute the culture to a starting concentration of ~1 x 10⁶ CFU/mL in flasks containing CAMHB.

  • Add the test compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.[5] Include a growth control (no drug).

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto TSA plates.

  • Incubate the plates at 37°C for 24 hours and then count the number of colonies to determine the CFU/mL at each time point.

  • Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.[6]

Protocol 4: Mammalian Cell Cytotoxicity Assay

It is crucial to assess the toxicity of potential antibacterial compounds against mammalian cells to determine their therapeutic window.

Materials:

  • Human cell line (e.g., HEK293 or HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Sterile 96-well plates

Procedure:

  • Seed the 96-well plates with mammalian cells at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound.

  • Incubate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • Add MTT solution to each well and incubate for an additional 4 hours. The MTT is reduced by viable cells to a purple formazan product.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]

Data Presentation and Structure-Activity Relationship (SAR) Analysis

A systematic SAR study is essential for optimizing the lead scaffold. Derivatives should be synthesized by modifying the benzyl and phenyl rings. The results should be tabulated to facilitate analysis.

Table 1: Illustrative Antibacterial Activity and Cytotoxicity Data for a Hypothetical Series of Derivatives

Compound IDR¹ (on Benzyl Ring)R² (on Phenyl Ring)MIC (µg/mL) vs. MRSA ATCC 43300IC₅₀ (µg/mL) vs. HEK293Selectivity Index (SI = IC₅₀/MIC)
Scaffold 3-Br4-F32>64>2
1a 3-CN4-F16>64>4
1b 3-CF₃4-F8587.25
1c 3-Br2,4-diF44511.25
1d 3-CF₃2,4-diF2 5025
VancomycinN/AN/A1>100>100

Note: Data are hypothetical and for illustrative purposes only.

The SAR analysis from such a table would guide the next round of synthesis. For instance, the hypothetical data above suggests that electron-withdrawing groups at the 3-position of the benzyl ring and additional fluorine substitution on the phenyl ring enhance antibacterial potency while maintaining an acceptable toxicity profile.[8]

Conclusion and Future Directions

The this compound scaffold represents a chemically tractable and biologically rational starting point for the development of novel inhibitors targeting MRSA. The protocols detailed herein provide a comprehensive framework for the synthesis, in vitro screening, and initial toxicological assessment of derivative libraries. Future work should focus on a broad exploration of the structure-activity relationships, elucidation of the precise molecular mechanism of membrane disruption, and progression of the most promising candidates into in vivo models of MRSA infection.[9] This systematic approach holds the potential to deliver a new class of therapeutics to combat the significant threat of drug-resistant staphylococcal infections.

References

  • In vitro activity of novel anti-MRSA cephalosporins and comparator antimicrobial agents against staphylococci involved in prosthetic joint infections. PubMed. Available at: [Link]

  • In vitro and in vivo activity of a novel sorafenib derivative SC5005 against MRSA. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • In vitro antimicrobial activity of T-91825, a novel anti-MRSA cephalosporin, and in vivo anti-MRSA activity of its prodrug, TAK-599. PubMed. Available at: [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. Available at: [Link]

  • The efficacy of novel antibiotics against multi-drug-resistant Staphylococcus aureus: a preclinical in vitro study. ResearchGate. Available at: [Link]

  • A Rapid and High-Throughput Screening Approach for Methicillin-Resistant Staphylococcus aureus Based on the Combination of Two Different Real-Time PCR Assays. PMC. Available at: [Link]

  • Rapid Screening and Identification of Methicillin-Resistant Staphylococcus aureus from Clinical Samples by Selective-Broth and Real-Time PCR Assay. ResearchGate. Available at: [Link]

  • Investigation of Specimens for Screening for MRSA. SIMPIOS. Available at: [Link]

  • Structure-Activity Relationships and Design of Focused Libraries Tailored for Staphylococcus aureus Inhibition. ChemRxiv. Available at: [Link]

  • Computational Target-Based Screening of Anti-MRSA Natural Products Reveals Potential Multitarget Mechanisms of Action through Peptidoglycan Synthesis Proteins. ACS Omega. Available at: [Link]

  • The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Organic Syntheses Procedure. Available at: [Link]

  • Rapid Screening and Identification of Methicillin-Resistant Staphylococcus aureus from Clinical Samples by Selective-Broth and Real-Time PCR Assay. ASM Journals. Available at: [Link]

  • The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. PMC. Available at: [Link]

  • Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. PMC. Available at: [Link]

  • Discovery and Initial Structure-Activity Relationships of N-Benzyl Tricyclic Indolines as Antibacterials for Methicillin-Resistant Staphylococcus aureus. PMC. Available at: [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Adichunchanagiri University. Available at: [Link]

  • Prominent Classes of Antibiotics and their Mechanism of Resistance against Methicillin-Resistant Staphylococcus aureus. Available at: [Link]

  • Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus. PubMed. Available at: [Link]

  • Synthesis of 3-bromo-4-fluoro-benzyl alcohol. PrepChem.com. Available at: [Link]

  • Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. MDPI. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PMC. Available at: [Link]

  • Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate ... Google Patents.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. Available at: [Link]

  • Synthetic method of 3-bromo-4-fluorobenzaldehyde. Google Patents.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link]

  • The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activities of some Novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA). PMC. Available at: [Link]

Sources

Application Note: Navigating the Buchwald-Hartwig Amination with Benzyl Sulfide Linkers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Summary: The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forging carbon-nitrogen bonds, pivotal in pharmaceutical and materials science.[1][2][3] However, its application to substrates containing sulfur functionalities, such as benzyl sulfide linkers, presents a significant challenge due to the potential for palladium catalyst poisoning.[4][5] This guide provides an in-depth analysis of the mechanistic challenges and outlines robust strategies and protocols to achieve successful aminations in the presence of this otherwise problematic moiety. We will explore the critical roles of ligand and base selection, reaction conditions, and provide a validated, step-by-step protocol for researchers.

The Mechanistic Challenge: Palladium-Sulfur Interactions

The core of the Buchwald-Hartwig amination is a catalytic cycle involving a palladium(0) species.[6][7] The success of this cycle hinges on the ability of the palladium center to undergo oxidative addition with an aryl halide and subsequent reductive elimination to form the desired C-N bond. Sulfur compounds, including benzyl sulfides, are well-known inhibitors of palladium catalysts.[8][9]

The lone pairs of electrons on the sulfur atom can strongly coordinate to the electron-deficient palladium center. This interaction can lead to the formation of stable, off-cycle palladium-sulfur complexes, effectively sequestering the catalyst and halting the reaction.[5][10] This process, known as catalyst poisoning, is the primary hurdle to overcome.

CatalystPoisoning Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PoisonedPd [L-Pd-S] Complex (Inactive) Pd0->PoisonedPd Coordination PdII L-Pd(II)(Ar)(X) OxAdd->PdII RedElim Reductive Elimination PdII->RedElim + HNR'R'' - HX RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product Substrate Substrate with Benzyl Sulfide Linker (Ar'-S-Bn) Substrate->PoisonedPd

Figure 1: The Buchwald-Hartwig catalytic cycle and the competing catalyst poisoning pathway induced by a sulfur-containing substrate.

Strategic Pillars for Successful Coupling

Overcoming sulfur-induced deactivation requires a rational selection of reagents and conditions designed to favor the productive catalytic cycle over the poisoning pathway.

Ligand Selection: The First Line of Defense

The choice of phosphine ligand is arguably the most critical parameter. The ligand must create a sterically hindered and electron-rich environment around the palladium center that facilitates rapid oxidative addition and reductive elimination, kinetically outcompeting the rate of sulfur coordination.

  • Bulky Biarylphosphine Ligands: Ligands developed by the Buchwald group, such as XPhos, SPhos, and RuPhos, are highly effective.[1][11] Their steric bulk can physically shield the palladium center, disfavoring the binding of the internal sulfide. Furthermore, their electron-donating properties accelerate the rate-limiting reductive elimination step.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium. This stability can render the catalyst more robust and resistant to displacement by the sulfide. Pre-catalysts like [Pd(IPr)(μ-Cl)Cl]₂ have shown excellent efficacy in couplings involving aryl sulfides.[12][13]

  • Specialized P,S-Ligands: Interestingly, ligands that themselves contain a "soft" sulfur donor, such as certain DalPhos variants, have been investigated for Buchwald-Hartwig aminations.[14][15] The principle here involves a hemilabile interaction where the ligand's sulfur atom can reversibly coordinate and de-coordinate, potentially mitigating poisoning from an external sulfur source.

Palladium Source and Pre-catalyst

The choice of palladium source influences the in-situ formation of the active Pd(0) species.[6]

  • Common Sources: Pd(OAc)₂ and Pd₂(dba)₃ are widely used. They require in-situ reduction to Pd(0) by the phosphine ligand or amine.

  • Pre-catalysts: Palladacycle pre-catalysts (e.g., G3 or G4 XPhos Palladacycle) are often preferred. These complexes are air-stable and efficiently generate the active monoligated Pd(0) species upon exposure to a base, leading to more reproducible results.[6]

Base Selection: A Delicate Balance

The base facilitates the deprotonation of the amine, enabling its coordination to the palladium center.[16] For sensitive substrates, the choice of base is crucial to avoid side reactions.

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base.[6] Potassium hexamethyldisilazide (KHMDS) is another powerful option, particularly when coupling less nucleophilic amines.[12]

  • Weaker Inorganic Bases: For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this often requires higher reaction temperatures and longer reaction times.[17][18]

Solvent and Temperature Optimization
  • Solvents: Anhydrous, non-polar aprotic solvents are standard. Toluene and dioxane are the most common choices.[6][19] Ethereal solvents like THF can also be used. Chlorinated solvents and acetonitrile should be avoided as they can inhibit the catalyst.[6]

  • Temperature: Reactions are typically heated, with temperatures ranging from 80-110 °C.[6][19] The optimal temperature will balance the need for a sufficient reaction rate against the potential for thermal degradation of the substrate or catalyst.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of an aryl halide containing a benzyl sulfide linker. Optimization of ligand, base, and temperature may be necessary for specific substrates.

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep_vessel 1. Add Pd Source, Ligand, and Base to a dry flask add_solvents 2. Add Anhydrous Solvent prep_vessel->add_solvents add_reagents 3. Add Aryl Halide and Amine add_solvents->add_reagents heat 4. Heat to 80-110 °C with vigorous stirring add_reagents->heat monitor 5. Monitor by TLC/LC-MS heat->monitor cool 6. Cool to RT and Quench monitor->cool filter 7. Filter through Celite cool->filter extract 8. Aqueous Extraction filter->extract purify 9. Column Chromatography extract->purify

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination protocol.

Materials and Reagents
Reagent/MaterialTypical SpecificationPurpose
Aryl Halide Substrate1.0 equiv.Electrophile
Amine1.2 - 1.5 equiv.Nucleophile
Palladium Sourcee.g., Pd₂(dba)₃ (1-2 mol%)Catalyst
Ligande.g., XPhos (2-4 mol%)Catalyst Stabilization/Activation
Basee.g., NaOtBu (1.5 - 2.0 equiv.)Amine Deprotonation
SolventAnhydrous Toluene or DioxaneReaction Medium
Schlenk flask/reaction vialOven-driedInert Reaction Vessel
Inert GasArgon or NitrogenExclude Air and Moisture
Step-by-Step Procedure

Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium source (e.g., 1.5 mol%), the phosphine ligand (e.g., 3.0 mol%), and the base (e.g., 2.0 equiv.).

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the aryl halide). Stir the mixture for 5 minutes at room temperature.[11] Then, add the aryl halide (1.0 equiv.) and the amine (1.5 equiv.) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Quench carefully with water.[11] Dilute the mixture with an organic solvent like ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[19]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Conversion Catalyst poisoning by sulfide.Increase ligand loading (up to 8 mol%). Switch to a more robust ligand system (e.g., an NHC pre-catalyst).
Insufficiently active catalyst.Use a pre-catalyst. Ensure all reagents and solvents are anhydrous and degassed.
Base is not strong enough.Switch to a stronger base like NaOtBu or KHMDS.
Side Product Formation Hydrodehalogenation of starting material.This can compete with amination.[1] Ensure the system is strictly anhydrous. A different ligand may be required.
Substrate or product degradation.Lower the reaction temperature and extend the reaction time. Use a weaker base if compatible.
Inconsistent Results Variable quality of reagents/solvents.Use freshly purified solvents and high-purity reagents. Ensure rigorous inert atmosphere techniques.
Inefficient stirring.High-density inorganic bases can settle.[6] Ensure vigorous stirring throughout the reaction.

References

  • Yang, S., et al. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. Organic Letters. (URL: [Link])

  • Solar, M., et al. (2015). Sulfur-containing DalPhos ligand variants: synthesis and application in Buchwald−Hartwig amination. Canadian Journal of Chemistry. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable. (URL: [Link])

  • B-H amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (URL: [Link])

  • Use of base metals in Buchwald-Hartwig coupling - Wordpress. (URL: [Link])

  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. (URL: [Link])

  • The Role of the Base in Buchwald-Hartwig Amination. (URL: [Link])

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (URL: [Link])

  • Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. (URL: [Link])

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (URL: [Link])

  • Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. (URL: [Link])

  • A Robust Pd-Catalyzed C-S Cross-Coupling Process Enabled by Ball-Milling. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Catalysis - Wikipedia. (URL: [Link])

  • Optimization of the reaction conditions for the Buchwald-Hartwig... (URL: [Link])

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (URL: [Link])

  • Benzylic sulfide synthesis by C-S coupling - Organic Chemistry Portal. (URL: [Link])

  • Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. (URL: [Link])

  • Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron - PMC. (URL: [Link])

  • Poisoning and deactivation of palladium catalysts. (URL: [Link])

  • Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. (URL: [Link])

  • Sulfur poisoning and regeneration of palladium-based catalysts. (URL: [Link])

Sources

Troubleshooting & Optimization

Handling lachrymatory precursors in (3-Bromobenzyl)(4-fluorophenyl)sulfane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of (3-Bromobenzyl)(4-fluorophenyl)sulfane

Critical Safety Briefing: The "Read This First"

Warning: This synthesis involves 3-Bromobenzyl bromide , a potent lachrymator (tear gas agent) and alkylating agent. It activates TRPA1 ion channels in mucous membranes, causing immediate, severe pain and lacrimation at concentrations as low as 0.1 ppm.

Immediate Action Card (Exposure):

  • Eyes: Do NOT rub.[1] Flush with water for 15+ minutes. Force eyelids open.

  • Skin: Wash with soap and water immediately.[1][2][3][4][5] Do NOT use ethanol/acetone (increases dermal absorption).

  • Spill: Evacuate the immediate area. Do not attempt to wipe up with paper towels without neutralizing first (see Section 3).

The Synthesis Protocol (Self-Validating System)

This protocol uses a Base-Mediated Nucleophilic Substitution (


) . We utilize a "Cold Addition" strategy to minimize the vapor pressure of the lachrymator during the critical open-flask moments.

Reaction Scheme:



Reagents & Setup
ReagentRoleHazard Note
4-Fluorobenzenethiol NucleophileStench, Toxic, Oxidation prone
3-Bromobenzyl bromide ElectrophileSevere Lachrymator , Corrosive
Potassium Carbonate (

)
BaseIrritant (Dust)
Acetone (Dry) SolventFlammable
Step-by-Step Workflow

Phase 1: Nucleophile Activation (The "Stench" Phase)

  • In a fume hood, charge a round-bottom flask (RBF) with 4-Fluorobenzenethiol (1.0 equiv) and Acetone (0.2 M concentration).

  • Add

    
      (1.5 equiv) in a single portion.
    
  • Validation Check: The solution should turn slightly yellow/opaque as the thiolate anion forms. Stir for 15 minutes at Room Temperature (RT).

Phase 2: Electrophile Addition (The "Tears" Phase) 4. Cool the reaction mixture to 0°C (Ice bath).

  • Expert Insight: Cooling lowers the vapor pressure of the benzyl bromide upon addition, significantly reducing lachrymatory risk.
  • Dissolve 3-Bromobenzyl bromide (1.05 equiv) in a minimal amount of acetone in a separate vial.
  • Cannula Transfer: Transfer the bromide solution dropwise into the RBF using a cannula or syringe. Do not pour.
  • Remove ice bath and stir at RT for 2–4 hours.

Phase 3: Quench & Workup (The "Cleanup" Phase) 8. Validation Check: Perform TLC (Hexane/EtOAc).[6] The UV-active spot of benzyl bromide (


) must be absent.
9.  Chemical Quench:  Add 5 mL of 10% Ethanolamine/Ethanol  solution. Stir for 15 minutes.
  • Mechanism:[2][5][7][8][9] Ethanolamine reacts rapidly with any unreacted benzyl bromide to form a non-volatile, water-soluble ammonium salt.
  • Filter off inorganic solids (
    
    
    ).
  • Concentrate the filtrate and purify via column chromatography.
Workflow Visualization

The following diagram illustrates the critical control points where safety risks are highest.

SynthesisWorkflow Start Start: Reagent Prep ThiolAdd Thiol Activation (Stench Risk) Start->ThiolAdd Cooling Cool to 0°C (Vapor Control) ThiolAdd->Cooling  Wait 15m BromideAdd Add 3-Bromobenzyl bromide (LACHRYMATOR RISK) Cooling->BromideAdd  Cannula Transfer Monitor TLC Monitor (Check Consumption) BromideAdd->Monitor  Stir 2-4h Monitor->BromideAdd  Bromide Present Quench Quench w/ Ethanolamine (Neutralize Lachrymator) Monitor->Quench  Bromide Absent? Workup Filter & Purify Quench->Workup

Caption: Operational flow emphasizing the critical cooling step and chemical quenching of the lachrymator.

Decontamination & Spill Response

Standard cleaning methods (paper towels) often worsen lachrymator spills by increasing surface area for evaporation.

The "Magic" Neutralizer Recipe: Prepare a wash bottle labeled "Lachrymator Neutralizer" containing:

  • Ethanol (90%)

  • Ethanolamine or Triethylamine (10%)

Spill Logic:

  • Cover: Gently cover the spill with absorbent pads (do not wipe).

  • Soak: Soak the pads with the Neutralizer solution.

  • Wait: Allow 20 minutes for the amine to alkylate the benzyl bromide.

  • Clean: Dispose of pads as solid hazardous waste. Wash surface with soap and water.[1][2][3][4][5][10]

Troubleshooting & FAQs

Q: My eyes are burning even though the sash is down. What is wrong?

  • A: This is likely due to glove permeation or draft turbulence .

    • Permeation: Benzyl halides penetrate standard nitrile gloves in <5 minutes. If you touched the vial and then touched your face or sash, you transferred the chemical. Solution: Double glove. Change outer gloves immediately after the bromide addition step.

    • Turbulence: If you walk rapidly past the hood, you create a wake that pulls vapors out. Solution: Minimize foot traffic and ensure the sash is at the calibrated height.

Q: The reaction smells like rotten garlic/skunk, not sweet (benzyl bromide).

  • A: This is the 4-Fluorobenzenethiol .[11][12] While unpleasant, it is not a lachrymator.

    • Fix: Bleach (Sodium Hypochlorite) oxidizes thiols to sulfonates/disulfides, eliminating the smell. Keep a bleach bath in the hood for all glassware that touched the thiol.

Q: My yield is low (<50%), and I see a baseline spot on TLC.

  • A: You likely oxidized your thiol to the disulfide (Ar-S-S-Ar) before it reacted with the bromide.

    • Cause: Oxygen presence during the "Activation Phase."

    • Solution: Degas your acetone with nitrogen/argon sparging for 10 minutes before adding the thiol.

Q: Can I use Sodium Hydride (NaH) instead of Potassium Carbonate?

  • A: Yes, NaH is faster but riskier.

    • Risk:[5][8][13] NaH generates Hydrogen gas (

      
      ). The bubbling can aerosolize the lachrymator, carrying it out of the flask. If using NaH, use an oversized flask and add the bromide very slowly to control gas evolution.
      
References
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 108821, 3-Bromobenzyl bromide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Medical services and first aid (1910.151). Retrieved from [Link]

  • Organic Syntheses. (2009). Synthesis of Thioethers via

    
     Coupling. Org. Synth. 2009, 86, 18. Retrieved from [Link]
    
  • University of California, Berkeley. (2023). SOP: Working with Lachrymators. EH&S Guidelines. Retrieved from [Link]

Sources

Technical Support Center: Purification of (3-Bromobenzyl)(4-fluorophenyl)sulfane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting and procedural information for the purification of (3-Bromobenzyl)(4-fluorophenyl)sulfane, specifically focusing on the removal of unreacted 4-fluorothiophenol starting material. The following sections are designed to address common challenges encountered during experimental workup and purification, providing both the "how" and the "why" behind each step.

Part 1: Frequently Asked Questions & Core Principles

This section addresses the fundamental concepts underpinning the separation strategy. Understanding these principles is key to effective troubleshooting.

Q: What is the critical chemical difference between my desired product, this compound, and the unreacted 4-fluorothiophenol?

A: The primary difference lies in their acidity. 4-Fluorothiophenol is a weak acid, while your sulfide product is chemically neutral.[1] The proton on the sulfur atom (the thiol proton) of 4-fluorothiophenol is acidic, with a predicted pKa of approximately 6.4.[2][3] This means it can be easily removed by a moderately strong aqueous base, such as sodium hydroxide (NaOH), to form a water-soluble salt (sodium 4-fluorothiophenolate). Your product, this compound, lacks this acidic proton and remains neutral and insoluble in aqueous base. This difference is the cornerstone of the most effective separation method: liquid-liquid extraction.[4]

Q: Why is the complete removal of unreacted thiophenol so important?

A: There are three primary reasons for rigorous removal of residual thiophenol:

  • Pungent Odor and Toxicity: Thiols are notorious for their powerful and unpleasant odors, often described as a stench.[1][2] Thorough removal is essential for safe handling and to prevent contamination of laboratory spaces.

  • Product Purity: For applications in materials science or drug development, even small amounts of reactive impurities can interfere with downstream processes or biological assays.

  • Stability: Over time, residual thiol can oxidize in the presence of air to form the corresponding disulfide (bis(4-fluorophenyl) disulfide). This introduces another impurity into your final product, complicating analysis and potentially altering the material's properties.

Q: What is the recommended workflow for purifying my product?

A: The most robust and efficient workflow involves a primary purification step using alkaline extraction, followed by a secondary polishing step if required. The choice depends on the initial purity of your crude product after the reaction workup.

Purification Workflow Start Crude Reaction Mixture (Sulfide + Thiol in Organic Solvent) Method Primary Purification: Alkaline Liquid-Liquid Extraction Start->Method Check1 Purity Check (TLC, GC, or ¹H NMR) Method->Check1 End Pure Product: This compound Check1->End Impurity Removed Secondary Secondary Purification: Flash Column Chromatography Check1->Secondary Thiol Still Present Secondary->End

Caption: Recommended purification decision workflow.

Part 2: Troubleshooting Common Issues

This section provides solutions to specific problems you may encounter during the purification process.

Q: My crude product has a very strong, unpleasant smell even after an initial water wash. How do I eliminate it?

A: This is a clear indication of significant amounts of residual 4-fluorothiophenol. A simple water wash is ineffective because the thiol is not appreciably soluble in neutral water.[1][2][3] You must perform a series of washes with an aqueous base, such as 1M to 2M sodium hydroxide (NaOH), as detailed in Protocol 1. The base will deprotonate the thiol, converting it to the water-soluble sodium 4-fluorothiophenolate, which will be partitioned into the aqueous layer and removed. Repeat the basic wash until the odor is no longer detectable in the organic layer.

Q: My TLC plate shows my product spot, but also a spot near the baseline that streaks. What is this and how do I remove it?

A: The spot at the baseline (Rf ≈ 0) or streaking from the baseline is characteristic of the unreacted 4-fluorothiophenol. Its polarity, due to the -SH group, causes it to adhere strongly to the silica gel stationary phase, resulting in low mobility. This confirms that your product is contaminated.

  • Solution 1 (Preferred): Re-dissolve your product in an organic solvent like ethyl acetate or diethyl ether and perform the alkaline liquid-liquid extraction as described in Protocol 1 . This is the most efficient way to remove large amounts of this impurity.

  • Solution 2 (For minor impurities): If the baseline spot is faint, you can proceed directly to flash column chromatography (Protocol 2 ). The polar thiol will remain adsorbed to the silica gel while your less-polar sulfide product elutes.

Q: I performed the NaOH wash, but my ¹H NMR spectrum still shows the characteristic aromatic signals of 4-fluorothiophenol. What could have gone wrong?

A: This suggests an incomplete extraction. Consider the following possibilities:

  • Insufficient Base: You may not have used enough NaOH solution or the concentration was too low to deprotonate all of the residual thiol. Ensure you use a volume of base at least equal to your organic layer volume and repeat the wash 2-3 times.

  • Poor Mixing: The separation of compounds between two liquid phases depends on maximizing the surface area between them.[4] Ensure you shake the separatory funnel vigorously for at least 30-60 seconds during each wash to ensure a thorough extraction.

  • Emulsion Formation: An emulsion (a stable mixture of the organic and aqueous layers) may have formed, trapping the thiophenolate salt in the organic phase. If an emulsion forms, try adding a small amount of brine (saturated aq. NaCl solution) to break it.

  • pH Drift: If you had a large amount of unreacted thiol, the initial washes may have consumed the base, lowering the pH. Check the pH of the aqueous layer after the final wash; it should still be strongly basic (pH > 12).

Part 3: Detailed Experimental Protocols

Key Compound Properties

For reference, the physical properties of the reactants are summarized below. The product, this compound, is expected to be a high-boiling oil or a solid, with very low water solubility and neutral character.

CompoundFormulaM.W. ( g/mol )Boiling Point (°C)Melting Point (°C)Key Feature
4-FluorothiophenolC₆H₅FS128.17162-168[2][5]43-46[2][5]Acidic (pKa ≈ 6.4) [2][3]
3-Bromobenzyl bromideC₇H₆Br₂249.93~258[6]39-42[7][8]Neutral Electrophile
(Product)C₁₃H₁₀BrFS313.19HighN/ANeutral
Protocol 1: Alkaline Liquid-Liquid Extraction (Primary Method)

This method leverages the acidic nature of the unreacted 4-fluorothiophenol for its removal.

Objective: To selectively remove acidic 4-fluorothiophenol from the neutral sulfide product.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, dichloromethane).

  • 1M or 2M Sodium Hydroxide (NaOH) solution.

  • Deionized Water.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

Procedure:

  • Preparation: Ensure your crude product is fully dissolved in an appropriate organic solvent in a separatory funnel.

  • First Alkaline Wash: Add an equal volume of 1M NaOH solution to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake vigorously for 30-60 seconds.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The lower, aqueous layer contains the sodium 4-fluorothiophenolate salt.

  • Drain and Repeat: Drain the lower aqueous layer. Repeat steps 2-3 two more times with fresh portions of 1M NaOH. This ensures complete removal of the thiol.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual NaOH. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to break any minor emulsions and removes bulk water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Isolation: Filter or decant the dried organic solution away from the drying agent. Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Extraction Process Step1 Start: Crude Mixture in Organic Solvent Product (Neutral Sulfide) Unreacted Thiol (Acidic) Step2 Add 1M NaOH(aq) & Shake Organic Layer: Product (Neutral Sulfide) Aqueous Layer: Sodium 4-fluorothiophenolate (Salt) Step1->Step2 Extraction Step3 Separate Layers Organic Layer (Keep) Product (Neutral Sulfide) Aqueous Layer (Discard) Thiol Impurity Removed Step2->Step3 Partitioning Step4 Wash, Dry, Evaporate Final Product: Pure this compound Step3->Step4 Isolation

Sources

Validation & Comparative

C13 NMR characterization of (3-Bromobenzyl)(4-fluorophenyl)sulfane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the C13 NMR Characterization of (3-Bromobenzyl)(4-fluorophenyl)sulfane

Authored by: Dr. Gemini, Senior Application Scientist

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with substituted diaryl sulfanes, a class of compounds with significant therapeutic potential, robust analytical methodologies are indispensable. This guide provides a comprehensive technical overview of the Carbon-13 Nuclear Magnetic Resonance (C13 NMR) characterization of this compound. We will delve into a comparative analysis of predicted spectral data against that of its precursors, outline a rigorous experimental protocol, and provide expert insights into the interpretation of the spectral features.

The Strategic Importance of C13 NMR in Structural Verification

C13 NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon framework of a molecule. Each unique carbon atom in a distinct electronic environment gives rise to a specific resonance signal, the chemical shift of which is highly sensitive to the surrounding atoms and functional groups. For a molecule such as this compound, with its two substituted aromatic rings and a methylene bridge, C13 NMR is crucial for:

  • Unambiguous Confirmation of Structure: Verifying the connectivity of the benzyl and phenyl rings through the sulfur atom.

  • Isomer Differentiation: Distinguishing between the intended meta-substituted bromobenzyl isomer and other potential positional isomers.

  • Purity Assessment: Identifying the presence of starting materials or by-products from the synthesis.

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction between 3-bromobenzyl bromide and 4-fluorothiophenol. A thorough C13 NMR analysis is therefore essential to confirm the successful formation of the desired product and the absence of residual starting materials.

Comparative C13 NMR Data Analysis

To facilitate the identification of the product and potential impurities, a comparison of the predicted C13 NMR spectrum of this compound with the experimental spectra of its starting materials is invaluable.

Predicted and Experimental C13 NMR Data

The following table summarizes the predicted C13 NMR chemical shifts for this compound, generated using advanced computational models[1][2][3][4][5], and the experimental data for the starting materials, 3-bromobenzyl bromide[6][7] and 4-fluorothiophenol[8].

Carbon Atom This compound (Predicted, ppm) 3-Bromobenzyl Bromide (Experimental, ppm) 4-Fluorothiophenol (Experimental, ppm)
Methylene-C ~39-42~32.5-
C1' (C-S) ~130-133-~125-128
C2'/C6' (C-F) ~134-137 (d)-~132-135 (d)
C3'/C5' ~116-119 (d)-~115-118 (d)
C4' (C-F) ~161-164 (d)-~160-163 (d)
C1'' (C-CH2) ~140-143~139-142-
C2'' ~129-132~129-132-
C3'' (C-Br) ~122-125~122-125-
C4'' ~130-133~130-133-
C5'' ~126-129~126-129-
C6'' ~130-133~130-133-

Note: Predicted values are estimates and can vary based on the prediction algorithm and solvent used. The 'd' indicates a doublet due to C-F coupling.

Molecular Structure with Carbon Numbering

To aid in the assignment of the C13 NMR signals, the following diagram illustrates the numbering scheme for the carbon atoms in this compound.

Caption: Numbering of carbon atoms in this compound.

Experimental Protocol for C13 NMR Acquisition

The following protocol outlines the steps for acquiring a high-quality C13 NMR spectrum of this compound.

Materials and Instrumentation
  • Sample: this compound (approximately 20-50 mg)

  • NMR Solvent: Deuterated chloroform (CDCl3) is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single solvent peak at approximately 77.16 ppm.[9][10] Other deuterated solvents such as acetone-d6 or DMSO-d6 can be used if solubility is an issue.[11][12]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0 ppm.

  • NMR Tube: 5 mm high-precision NMR tube.

  • NMR Spectrometer: A spectrometer with a field strength of at least 75 MHz for carbon is recommended for good signal dispersion.

Workflow for C13 NMR Sample Preparation and Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh 20-50 mg of sample dissolve Dissolve in ~0.6 mL of CDCl3 with TMS weigh->dissolve transfer Transfer to 5 mm NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert tune Tune and shim the probe insert->tune acquire Acquire proton-decoupled 13C spectrum tune->acquire fourier Fourier transform the FID acquire->fourier phase Phase correct the spectrum fourier->phase baseline Apply baseline correction phase->baseline reference Reference spectrum to TMS (0 ppm) baseline->reference

Caption: Standard workflow for C13 NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 20-50 mg of this compound and transfer it to a clean, dry vial.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% TMS.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire a standard proton-decoupled C13 NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction and baseline correction to ensure accurate peak integration and chemical shift determination.

    • Calibrate the spectrum by setting the TMS signal to 0.0 ppm.

In-Depth Spectral Interpretation and Comparative Analysis

A detailed analysis of the predicted C13 NMR spectrum of this compound reveals key structural features:

  • Methylene Carbon: The methylene bridge carbon is expected to appear in the aliphatic region, typically between 39 and 42 ppm. This signal is a clear indicator of the benzyl moiety and its connection to the sulfur atom. Its chemical shift will be significantly different from the benzylic carbon in the starting material, 3-bromobenzyl bromide (~32.5 ppm), due to the change in the substituent from bromine to the 4-fluorophenylthio group.

  • 4-Fluorophenyl Ring Carbons:

    • The carbon directly bonded to the fluorine atom (C4') will exhibit the largest downfield shift in this ring due to the high electronegativity of fluorine, appearing around 161-164 ppm.[13] It will also show a large one-bond C-F coupling constant.

    • The carbons ortho to the fluorine (C3' and C5') will be shifted upfield relative to benzene and will also show C-F coupling.

    • The carbons meta to the fluorine (C2' and C6') will be less affected by the fluorine but will be influenced by the sulfur substituent.

    • The carbon attached to the sulfur atom (C1') will be shifted downfield.

  • 3-Bromobenzyl Ring Carbons:

    • The carbon bearing the bromine atom (C3'') will be significantly shifted upfield compared to the other aromatic carbons due to the heavy atom effect of bromine, appearing around 122-125 ppm.

    • The quaternary carbon attached to the methylene group (C1'') will be downfield, around 140-143 ppm.

    • The remaining aromatic carbons (C2'', C4'', C5'', C6'') will have chemical shifts in the typical aromatic region of 126-133 ppm. Their precise shifts can be predicted using additivity rules for substituents.[14]

Comparison with Alternatives and Impurities
  • Starting Materials: The presence of unreacted 3-bromobenzyl bromide would be indicated by a peak around 32.5 ppm.[6][7] Residual 4-fluorothiophenol would show a distinct set of aromatic signals corresponding to a monosubstituted benzene ring.[8]

  • Positional Isomers: Should the synthesis inadvertently produce other isomers, such as (2-bromobenzyl)(4-fluorophenyl)sulfane or (4-bromobenzyl)(4-fluorophenyl)sulfane, the C13 NMR spectrum would be markedly different. The substitution pattern on the bromobenzyl ring would alter the number of unique carbon signals and their chemical shifts, providing a clear method for isomer identification.

Conclusion

C13 NMR spectroscopy is an indispensable tool for the structural characterization of this compound. By comparing a predicted spectrum with that of the starting materials and understanding the influence of the substituents on the chemical shifts, researchers can confidently verify the structure of the final product, assess its purity, and rule out the presence of unwanted isomers. The protocol and analysis presented in this guide provide a robust framework for the successful application of C13 NMR in the development of novel sulfide-containing compounds.

References

  • NAPROC-13: A Carbon NMR Web Database for the Structural Elucidation of Natural Products and Food Phytochemicals - Academia.edu. Available at: [Link]

  • PubChem. 4-Fluorothiophenol. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). Available at: [Link]

  • PubChem. 3-Bromobenzyl bromide. Available at: [Link]

  • Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - PMC. Available at: [Link]

  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data - ACS Publications. Available at: [Link]

  • 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Available at: [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Available at: [Link]

  • Supporting Information for a chemical publication. Available at: [Link]

  • Thioester supporting info - The Royal Society of Chemistry. Available at: [Link]

  • 13-C NMR Chemical Shift Table. Available at: [Link]

  • A guide to 13C NMR chemical shift values - Compound Interest. Available at: [Link]

  • CASPRE - 13C NMR Predictor. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Publications. Available at: [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC. Available at: [Link]

  • Fig. S29 13 C NMR of 4-(4-bromophenyl)-1-(4-methylbenzyl) - ResearchGate. Available at: [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - RSC Publishing. Available at: [Link]

  • A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine | Semantic Scholar. Available at: [Link]

  • Carbon‐13 NMR spectral investigation of organosulfur compounds. Substitutent‐induced chemical shift (SCS) effects in acyclic saturated organosulfur compounds - Sci-Hub. Available at: [Link]

  • Google Patents. Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate ...
  • Google Patents. Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • Organic & Biomolecular Chemistry - RSC Publishing. Available at: [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Protocol for (3-Bromobenzyl)(4-fluorophenyl)sulfane and Related Halogenated Aryl Sulfides

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step guide for the safe and compliant disposal of (3-Bromobenzyl)(4-fluorophenyl)sulfane. As a halogenated aryl sulfide, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. The principles and protocols outlined here are grounded in established chemical waste management guidelines and are designed to be broadly applicable to other halogenated organic compounds used in research and development.

Part 1: Hazard Assessment and Characterization

Based on this analysis, this compound must be handled as a hazardous substance with particular attention to its potential environmental impact.

Table 1: Presumptive Hazard Profile for this compound

Hazard CategoryPresumed Risk and Handling ConsiderationsSupporting Evidence from Analogous Compounds
Acute Toxicity May be toxic if swallowed, inhaled, or in contact with skin.[1][3]Similar brominated benzyl compounds are listed as toxic.[1][3]
Skin/Eye Irritation Expected to cause skin and serious eye irritation.[1][2]Analogs like 4-Fluorobenzyl bromide and 4-Bromobenzylcyanide are known irritants.[1][2]
Environmental Hazard Presumed to be very toxic to aquatic life with long-lasting effects.[4]Benzyl 4-bromophenyl sulfide is classified with GHS hazard statements H400 and H410 (Aquatic Acute 1 and Aquatic Chronic 1).[4] Discharge into sewer systems is strictly prohibited. [5]
Reactivity Incompatible with strong oxidizing agents and strong bases.[1]Standard incompatibility for aryl halides and sulfides.
Combustion Products Thermal decomposition can release toxic and irritating gases such as carbon oxides (CO, CO₂), hydrogen bromide, hydrogen fluoride, and sulfur oxides.[1][2]Common decomposition pathway for halogenated organosulfur compounds.

Part 2: Personnel Safety and Spill Response

Personal Protective Equipment (PPE)

When handling this compound in any form—pure, in solution, or as waste—the following PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[5]

  • Body Protection: A lab coat and closed-toe shoes are required. For larger quantities, consider a chemical-resistant apron.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert and Secure: Immediately alert personnel in the vicinity. If the spill is large or involves volatile solvents, evacuate the area.

  • Contain: For small, manageable spills, use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large amounts of the neat compound.

  • Neutralize (if applicable): This is not applicable for this compound.

  • Collect and Package: Carefully sweep or scoop the absorbed material into a suitable, sealable container. A heavy-duty plastic bag or a dedicated solid waste container is appropriate.

  • Label as Waste: Clearly label the container as "Hazardous Waste" and list the contents: "this compound spill debris" and the name of any solvent used.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: The sealed container of spill debris must be disposed of as halogenated solid waste, following the procedures in Part 3. All contaminated cleanup materials must be managed as hazardous waste.[6]

Part 3: Core Disposal Workflow

The proper disposal of this compound hinges on one critical principle: segregation . As a halogenated organic compound, it must never be mixed with non-halogenated waste streams.[7][8] Mixing these wastes complicates the disposal process, increases costs, and can pose safety risks.[8]

Diagram 1: Decision workflow for proper waste segregation.

Step-by-Step Disposal Procedure

  • Identify and Classify: At the point of generation, classify any waste containing this compound as Halogenated Organic Waste . This applies to neat material, solutions, and any solvent used for rinsing contaminated glassware.[7][9]

  • Select the Correct Container:

    • Use a container designated for halogenated organic liquid waste. These are often provided by your institution's Environmental Health & Safety (EHS) department.[10]

    • The container must be in good condition, free of leaks, and made of a compatible material (e.g., polyethylene).[11]

    • It must have a secure, screw-top cap to prevent evaporation and spills. Containers must be kept closed at all times except when adding waste.[6][11]

  • Label the Container Immediately:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[8]

    • The label must include:

      • The words "Hazardous Waste".[11]

      • The full chemical names of all constituents (e.g., "this compound", "Dichloromethane", etc.). Do not use chemical formulas or abbreviations. [11]

      • The approximate percentage of each constituent.

  • Accumulate in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[10][12]

    • Ensure the SAA is in a well-ventilated area, away from ignition sources, and that the halogenated waste container is segregated from incompatible materials like acids and bases.[11]

    • Store the container in secondary containment (e.g., a plastic tub) to contain any potential leaks.[6]

  • Arrange for Disposal:

    • When the container is approximately 90% full, or according to your institution's time limits (e.g., 9-12 months), submit a chemical waste pickup request to your EHS office.[6][10][11]

    • EHS will then transport the waste to a licensed hazardous waste disposal facility, where it will likely be destroyed via high-temperature incineration.[5][7]

Diagram 2: Step-by-step process from waste generation to final disposal.

Part 4: Disposal of Associated Materials

  • Contaminated Solid Waste: Any solid materials that come into contact with this compound, such as gloves, weigh boats, pipette tips, or silica gel, must be disposed of as solid halogenated hazardous waste. Collect these items in a clearly labeled, sealed container separate from liquid waste.[13]

  • Empty Reagent Bottles: The original reagent bottle containing this compound should not be triple-rinsed and discarded in regular glass recycling.[13] Due to the compound's presumed high aquatic toxicity, the empty but unrinsed container must be disposed of as hazardous waste.[5] Place the capped bottle in a designated solid waste pickup area and request disposal through your EHS office.

Part 5: Regulatory and Compliance Framework

All hazardous chemical waste is regulated from the moment of generation to its final disposal under frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10][12] Adherence to the procedures outlined in this guide is essential for regulatory compliance. However, always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they represent the final authority for waste management in your laboratory.[10][11]

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Online]. Available: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Online]. Available: [Link]

  • Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety. [Online]. Available: [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health & Radiation Safety. [Online]. Available: [Link]

  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. [Online]. Available: [Link]

  • Hazardous Waste Segregation. Bucknell University. [Online]. Available: [Link]

  • Halogenated Waste. University of Wisconsin-Milwaukee. [Online]. Available: [Link]

  • List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Online]. Available: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Online]. Available: [Link]

  • Utilization of Aryl Sulfide as a Novel Safety-Catch Linker for Solid Phase Organic Synthesis. Journal of the Korean Chemical Society. [Online]. Available: [Link]

  • A mutual exchange: Synthesizing aryl sulfides from non-smelling, non-toxic compounds. ScienceDaily. [Online]. Available: [Link]

  • Transition Metal Catalyzed Synthesis of Aryl Sulfides. National Institutes of Health (NIH). [Online]. Available: [Link]

  • Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Organic Chemistry Portal. [Online]. Available: [Link]

  • Benzyl 4-bromophenyl sulfide. PubChem, National Institutes of Health (NIH). [Online]. Available: [Link]

  • A Mutual Exchange: Synthesizing Aryl Sulfides from Non-smelling, Non-toxic Compounds. Waseda University. [Online]. Available: [Link]

  • 3-Bromobenzyl bromide Product Information. ChemYQ. [Online]. Available: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.